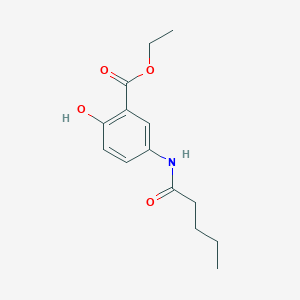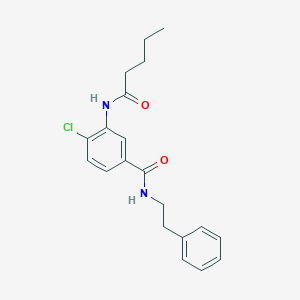![molecular formula C28H24ClN3O2 B308981 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308981.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been shown to have significant activity against a variety of diseases.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes that are involved in the development and progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide are still being studied. However, it has been shown to have significant effects on cell growth and proliferation, as well as on the activity of certain enzymes that are involved in the development and progression of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in lab experiments are its high potency and specificity for certain enzymes. However, its limitations include its toxicity and the need for further study to fully understand its mechanism of action.
Orientations Futures
For research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research on the toxicity and safety of this compound is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methyl-2-pyridinylamine in the presence of a reducing agent. The resulting amine is then coupled with 3,3-diphenylpropanoyl chloride to form the final product.
Applications De Recherche Scientifique
The scientific research applications of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide are numerous. This compound has been shown to have significant activity against a variety of diseases including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
Formule moléculaire |
C28H24ClN3O2 |
Poids moléculaire |
470 g/mol |
Nom IUPAC |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C28H24ClN3O2/c1-19-14-15-30-26(16-19)32-28(34)22-12-13-24(29)25(17-22)31-27(33)18-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,23H,18H2,1H3,(H,31,33)(H,30,32,34) |
Clé InChI |
UUHHKPROJCHRCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



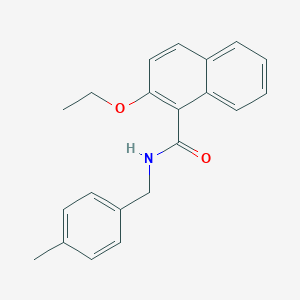
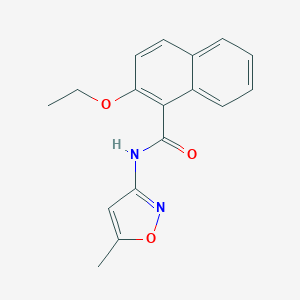
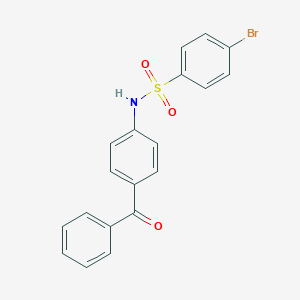
![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
